molecular formula C14H20BrN3 B13661395 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13661395
M. Wt: 310.23 g/mol
InChI Key: OAHVPGFKVIIECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromopyridine moiety attached to a diazaspiro undecane skeleton, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 3-bromopyridine with a suitable diazaspiro compound. One common method involves the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, where 3-bromopyridine is reacted with a diazaspiro compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and the use of solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce complex spiro compounds with extended aromatic systems.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The diazaspiro skeleton may also play a role in stabilizing the compound’s interaction with its targets. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a methyl group instead of bromine.

    3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane lies in its bromopyridine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other halogen or alkyl substituents.

Properties

Molecular Formula

C14H20BrN3

Molecular Weight

310.23 g/mol

IUPAC Name

3-(3-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20BrN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

OAHVPGFKVIIECN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.